Complete Inactivity at GPR35 Receptor Contrasts with Active Antagonists in the Same Structural Class
In a primary fluorescence-based β-arrestin recruitment assay, 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine was tested for GPR35 antagonism and found to be completely inactive [1]. In stark contrast, structurally related sulfonyl-piperidine and pyridazine-containing scaffolds have yielded potent GPR35 antagonists, such as ML194 (IC50 = 160 nM) and CID-2745687 (Ki = 12.8 nM) [2]. This sharp differential demonstrates that the specific substitution pattern of the target compound eliminates GPR35 activity, making it a useful selectivity control or background probe in GPR35-focused screening cascades.
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | ML194: IC50 = 160 nM; CID-2745687: Ki = 12.8 nM |
| Quantified Difference | >100-fold inactivity window vs. known GPR35 antagonists |
| Conditions | Primary fluorescence assay; β-arrestin-2 recruitment in U2OS cells expressing human GPR35a |
Why This Matters
For groups developing GPR35 ligands, this compound serves as a validated negative control, ensuring that observed activity in other analogs truly stems from target engagement rather than assay interference.
- [1] sildrug.ibb.waw.pl. EOS93134: GPR35 antagonism assay result (inactive). View Source
- [2] NCBI. ML194 (CID-2286812) GPR35 Antagonist Probe Report. 2011. View Source
